An In-Depth Technical Guide to the Mechanism of Action of (Z)-Fluvoxamine on the Serotonin Transporter (SERT)
An In-Depth Technical Guide to the Mechanism of Action of (Z)-Fluvoxamine on the Serotonin Transporter (SERT)
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
This guide provides a comprehensive technical overview of the molecular mechanisms underpinning the interaction of (Z)-Fluvoxamine with the human serotonin transporter (SERT). We will delve into the binding kinetics, the specific molecular interactions that govern this binding, the conformational changes induced in the transporter, and the functional consequences of this interaction. Furthermore, this guide will present detailed, field-proven experimental protocols for studying these interactions in a research setting.
Introduction: The Serotonin Transporter (SERT) - A Critical Regulator of Neurotransmission
The serotonin transporter (SERT, or 5-HTT) is a crucial presynaptic membrane protein responsible for the reuptake of serotonin (5-hydroxytryptamine, 5-HT) from the synaptic cleft.[1][2] This process terminates serotonergic neurotransmission and maintains synaptic homeostasis. SERT is a primary target for a major class of antidepressant medications known as selective serotonin reuptake inhibitors (SSRIs).[1][2] By blocking the reuptake of serotonin, SSRIs increase the concentration and duration of action of serotonin in the synapse, thereby alleviating symptoms of depression and other mood disorders.
(Z)-Fluvoxamine is a potent and selective SSRI.[1][3] Its clinical efficacy is primarily attributed to its high-affinity binding to SERT, leading to the inhibition of serotonin reuptake.[1][2] However, the precise molecular details of this interaction are complex and have been the subject of extensive research. This guide aims to synthesize the current understanding of this critical drug-target interaction.
Binding Kinetics and Selectivity of (Z)-Fluvoxamine for SERT
The interaction between (Z)-Fluvoxamine and SERT is characterized by high affinity and selectivity. The binding affinity is typically quantified by the inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors in a competition binding assay.
A lower Ki value indicates a higher binding affinity. The selectivity of Fluvoxamine for SERT over other monoamine transporters, such as the norepinephrine transporter (NET) and the dopamine transporter (DAT), is a key feature of its pharmacological profile.
| Transporter | (Z)-Fluvoxamine pKi | (Z)-Fluvoxamine Ki (nM) | Reference |
| SERT | 8.7 | ~2.0 | [4] |
| NET | 5.89 | ~1288 | [4] |
| DAT | 5.03 | ~9333 | [4] |
Note: The Ki value for SERT was calculated from the provided pKi value (pKi = -log(Ki)).
As the data indicates, (Z)-Fluvoxamine exhibits a significantly higher affinity for SERT compared to NET and DAT, underpinning its classification as a selective serotonin reuptake inhibitor.
The Molecular Basis of (Z)-Fluvoxamine-SERT Interaction
The binding of (Z)-Fluvoxamine to SERT occurs within a central binding pocket, deep within the transmembrane domain of the transporter. The availability of the X-ray crystal structure of the human serotonin transporter in complex with fluvoxamine (PDB ID: 6AWP) has provided invaluable insights into the specific molecular interactions.[4][5][6]
The Binding Site and Key Amino Acid Residues
(Z)-Fluvoxamine adopts a "T-style" binding mode within the central binding site of SERT.[5] This pocket is formed by residues from several transmembrane (TM) helices, including TM1, TM3, TM6, and TM8. Key amino acid residues that have been identified through structural and site-directed mutagenesis studies to be critical for the binding of SSRIs, including Fluvoxamine, include:
-
Tyrosine 95 (Tyr95) and Aspartic Acid 98 (Asp98) on TM1: These residues are crucial for the interaction with the amine group of many SSRIs.[7]
-
Isoleucine 172 (Ile172) on TM3: This residue contributes to the hydrophobic interactions within the binding pocket.[7]
-
Phenylalanine 335 (Phe335) and Phenylalanine 341 (Phe341) on TM6: These aromatic residues are involved in π-π stacking interactions with the phenyl ring of Fluvoxamine.[7]
-
Serine 438 (Ser438) and Threonine 439 (Thr439) on TM8: These residues can form hydrogen bonds with the ligand.
The trifluoromethylphenyl group of Fluvoxamine is a key determinant of its high-affinity binding and is accommodated within a hydrophobic sub-pocket within the larger binding site.
Conformational Changes Upon Binding
The binding of (Z)-Fluvoxamine to SERT is not a simple lock-and-key mechanism. It induces and stabilizes a specific conformational state of the transporter.[8] Specifically, Fluvoxamine locks SERT in an outward-open conformation.[8][9][10] In this conformation, the extracellular vestibule is accessible, but the intracellular pathway is closed, effectively trapping the drug in the binding site and preventing the translocation of serotonin. This stabilization of the outward-open state is the fundamental mechanism by which Fluvoxamine inhibits serotonin reuptake.
Downstream Consequences of SERT Inhibition by (Z)-Fluvoxamine
The primary and immediate consequence of (Z)-Fluvoxamine binding to SERT is the blockade of serotonin reuptake. This leads to an increase in the concentration of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission.
Beyond this direct effect, chronic administration of Fluvoxamine leads to a cascade of adaptive changes in the serotonergic system, including:
-
Desensitization of presynaptic 5-HT1A autoreceptors: This leads to a further increase in serotonin release.
-
Alterations in the expression and function of postsynaptic serotonin receptors.
-
Neurotrophic effects: Some studies suggest that long-term SSRI treatment can promote neurogenesis and synaptic plasticity.
It is also important to note that Fluvoxamine exhibits a high affinity for the sigma-1 receptor, which is not a primary monoamine transporter. This interaction may contribute to its overall pharmacological profile and therapeutic effects, potentially through modulation of glutamatergic neurotransmission.[11]
Experimental Protocols for Studying (Z)-Fluvoxamine-SERT Interactions
To enable researchers to investigate the mechanism of action of (Z)-Fluvoxamine on SERT, we provide the following detailed, step-by-step methodologies for key experiments.
Radioligand Binding Assay for Determining Binding Affinity (Ki)
This protocol describes a competition binding assay to determine the Ki of (Z)-Fluvoxamine for SERT using a radiolabeled ligand, such as [³H]-Citalopram or [¹²⁵I]-RTI-55.
Materials:
-
Cell membranes expressing human SERT (e.g., from HEK293 cells)
-
Radioligand (e.g., [³H]-Citalopram)
-
(Z)-Fluvoxamine maleate
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)
-
Non-specific binding inhibitor (e.g., 10 µM Fluoxetine)
-
96-well microplates
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
-
Plate shaker
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of (Z)-Fluvoxamine in a suitable solvent (e.g., DMSO) and then serially dilute it in assay buffer to create a range of concentrations.
-
Prepare a working solution of the radioligand in assay buffer at a concentration close to its Kd value.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: 25 µL of assay buffer, 25 µL of radioligand solution, and 50 µL of cell membrane suspension.
-
Non-specific Binding: 25 µL of non-specific binding inhibitor, 25 µL of radioligand solution, and 50 µL of cell membrane suspension.
-
Competition Binding: 25 µL of the desired concentration of (Z)-Fluvoxamine, 25 µL of radioligand solution, and 50 µL of cell membrane suspension.
-
-
-
Incubation:
-
Incubate the plate at room temperature (or a specified temperature) for a predetermined time (e.g., 60-90 minutes) with gentle agitation on a plate shaker to reach equilibrium.
-
-
Filtration:
-
Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold assay buffer (e.g., 3 x 3 mL) to remove unbound radioligand.
-
-
Quantification:
-
Place the filters into scintillation vials, add scintillation cocktail, and vortex.
-
Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of (Z)-Fluvoxamine.
-
Determine the IC50 value (the concentration of Fluvoxamine that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Synaptosome Preparation and Serotonin Reuptake Assay
This protocol describes the isolation of synaptosomes (sealed presynaptic nerve terminals) from brain tissue and the subsequent measurement of serotonin reuptake to determine the functional potency (IC50) of (Z)-Fluvoxamine.
Materials:
-
Rodent brain tissue (e.g., cortex, striatum)
-
Sucrose homogenization buffer (e.g., 0.32 M sucrose, 4 mM HEPES, pH 7.4)
-
Krebs-Ringer buffer (e.g., 118 mM NaCl, 4.7 mM KCl, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 25 mM NaHCO₃, 11.1 mM glucose, 2.5 mM CaCl₂, pH 7.4)
-
[³H]-Serotonin
-
(Z)-Fluvoxamine maleate
-
Glass-Teflon homogenizer
-
Refrigerated centrifuge
-
Water bath
-
Filtration apparatus and filters
-
Scintillation counter
Procedure:
-
Synaptosome Preparation:
-
Dissect the desired brain region on ice and weigh it.
-
Homogenize the tissue in 10 volumes of ice-cold sucrose homogenization buffer using a glass-Teflon homogenizer (e.g., 10-12 gentle strokes at 800 rpm).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Carefully collect the supernatant (S1 fraction) and centrifuge it at 20,000 x g for 20 minutes at 4°C.
-
Discard the supernatant. The resulting pellet (P2 fraction) contains the synaptosomes.
-
Gently resuspend the P2 pellet in an appropriate volume of Krebs-Ringer buffer.
-
-
Serotonin Reuptake Assay:
-
Pre-incubate aliquots of the synaptosomal suspension in a shaking water bath at 37°C for 5-10 minutes.
-
Add varying concentrations of (Z)-Fluvoxamine (or vehicle for control) to the synaptosome aliquots and incubate for an additional 10-15 minutes.
-
Initiate the serotonin uptake by adding a known concentration of [³H]-Serotonin (e.g., 10 nM).
-
Allow the uptake to proceed for a short, defined period (e.g., 1-5 minutes) where uptake is linear.
-
Terminate the uptake by rapid filtration through glass fiber filters and wash immediately with ice-cold Krebs-Ringer buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a high concentration of a potent SERT inhibitor like fluoxetine or in parallel incubations at 0-4°C).
-
Calculate the percentage of inhibition of serotonin uptake for each concentration of (Z)-Fluvoxamine.
-
Plot the percentage of inhibition against the log concentration of (Z)-Fluvoxamine and determine the IC50 value using non-linear regression.
-
Visualizing the Mechanism: Diagrams and Workflows
To further elucidate the concepts discussed, the following diagrams created using Graphviz (DOT language) illustrate key pathways and experimental workflows.
Caption: Experimental workflow for the radioligand binding assay.
Caption: Workflow for synaptosome preparation and serotonin reuptake assay.
Conclusion
The mechanism of action of (Z)-Fluvoxamine on SERT is a multifaceted process involving high-affinity, selective binding to the central substrate site, leading to the stabilization of an outward-open conformation and the subsequent inhibition of serotonin reuptake. This in-depth understanding, supported by structural biology, molecular pharmacology, and functional assays, provides a solid foundation for the rational design of novel therapeutics targeting the serotonin transporter and for further elucidating the neurobiology of mood disorders. The experimental protocols provided herein offer a practical guide for researchers to probe these intricate molecular interactions in their own laboratories.
References
-
Geldof, M., et al. (2008). Pharmacokinetic–pharmacodynamic modelling of fluvoxamine 5-HT transporter occupancy in rat frontal cortex. British Journal of Pharmacology, 154(6), 1369–1378. [Link]
-
Irons, J. (2024). Fluvoxamine. In: StatPearls. StatPearls Publishing. [Link]
-
Cattaneo, D., et al. (2020). Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration. ACS Chemical Neuroscience, 11(20), 3344–3357. [Link]
-
Andersen, J., et al. (2009). Mutational Mapping and Modeling of the Binding Site for (S)-Citalopram in the Human Serotonin Transporter. Journal of Biological Chemistry, 284(25), 17355–17364. [Link]
-
Coleman, J. A., Green, E. M., & Gouaux, E. (2016). X-ray structures and mechanism of the human serotonin transporter. Nature, 532(7599), 334–339. [Link]
-
Coleman, J. A., & Gouaux, E. (2018). Structural basis for recognition of diverse antidepressants by the human serotonin transporter. Nature Structural & Molecular Biology, 25(2), 170–175. [Link]
-
Dell'Osso, B., et al. (2005). Fluvoxamine: a selective serotonin re-uptake inhibitor for the treatment of obsessive-compulsive disorder. Expert Review of Neurotherapeutics, 5(6), 749-760. [Link]
-
Yang, S., et al. (2018). Fluvoxamine increased glutamate release by activating both 5-HT3 and sigma-1 receptors in prelimbic cortex of chronic restraint stress C57BL/6 mice. Neuropharmacology, 133, 244-254. [Link]
-
Cheng, M. H., & Terry, A. V., Jr. (2017). A good protocol for extracting mouse brain synaptosomes?. ResearchGate. [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. [Link]
-
Andersen, J., et al. (2011). Molecular mechanism of serotonin transporter inhibition elucidated by a new flexible docking protocol. PLoS One, 6(10), e26137. [Link]
-
Coleman, J. A., & Gouaux, E. (2017). Structural basis for recognition of diverse antidepressants by the human serotonin transporter. bioRxiv. [Link]
-
U.S. Food and Drug Administration. (2012). Fluvoxamine Maleate Tablets Label. [https://www.accessdata.fda.gov/drugsatfda_docs/label/2012/020244s038,020 fluvoxamine maleate tablet - Anchen Pharmaceuticals, Inc.lbl.pdf]([Link] fluvoxamine maleate tablet - Anchen Pharmaceuticals, Inc.lbl.pdf)
-
Razavi, A. M., et al. (2023). Exploring the Unbinding Mechanism of Drugs from SERT via Molecular Dynamics Simulation and Its Implication in Antidepressants. Preprints.org. [Link]
-
Zhang, Y., et al. (2007). Fluoxetine (Prozac) Binding to Serotonin Transporter Is Modulated by Chloride and Conformational Changes. Journal of Biological Chemistry, 282(49), 35617-35626. [Link]
-
Aday, S., & Aday, S. (2021). Preparation of Synaptoneurosomes to Study the Synapse in the Murine Cerebral Cortex. Journal of Visualized Experiments, (167), e62095. [Link]
-
Wikipedia contributors. (2024, January 20). Fluvoxamine. In Wikipedia, The Free Encyclopedia. [Link]
-
Sukhatme, V. P., & Reche, P. A. (2021). Fluvoxamine: A Review of Its Mechanism of Action and Its Role in COVID-19. Frontiers in Pharmacology, 12, 652688. [Link]
-
Singh, S. K., et al. (2019). Predictive Simulation and Functional Insights of Serotonin Transporter: Ligand Interactions Explored through Database. Pharmacognosy Journal, 11(6). [Link]
-
Coleman, J. A., Green, E. M., & Gouaux, E. (2016). X-ray structure of the ts3 human serotonin transporter complexed with s-citalopram at the central site and Br-citalopram at the allosteric site. RCSB PDB. [Link]
-
Dunkley, P. R., & Robinson, P. J. (2018). Synaptosome Preparations: Which Procedure Should I Use?. In Synaptosomes (pp. 27-44). Humana Press, New York, NY. [Link]
-
Ghareghani, M., et al. (2019). Evaluation of the Effect of Antidepressant Drug, Fluvoxamine, on Cyclooxygenase-2 Protein Expression in Lipopolysaccharide-stimulated Macrophages. Journal of Inflammation Research, 12, 31–37. [Link]
-
Geldof, M., et al. (2008). Pharmacokinetic-pharmacodynamic modelling of fluvoxamine 5-HT transporter occupancy in rat frontal cortex. British journal of pharmacology, 154(6), 1369–1378. [Link]
-
Kumar, A., et al. (2015). Method and validation of synaptosomal preparation for isolation of synaptic membrane proteins from rat brain. Journal of pharmacological and toxicological methods, 75, 59–65. [Link]
-
Halldin, C., et al. (1995). Synthesis of [O-methyl-11C]fluvoxamine--a potential serotonin uptake site radioligand for PET. Journal of labelled compounds & radiopharmaceuticals, 36(7), 653-660. [Link]
-
Zhang, L., et al. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics reports, 2(1), 1–10. [Link]
-
Mandegary, A., et al. (2012). Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors. Pharmaceutical Sciences, 18(1), 47-54. [Link]
Sources
- 1. Fluvoxamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Fluvoxamine: A Review of Its Mechanism of Action and Its Role in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Mutational Mapping and Modeling of the Binding Site for (S)-Citalopram in the Human Serotonin Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rcsb.org [rcsb.org]
- 9. X-ray structures and mechanism of the human serotonin transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
